N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide
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Overview
Description
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a methoxyphenyl group and a methoxybenzamide moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
The primary targets of N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide are currently unknown. The compound belongs to the class of imidazo[1,2-a]pyrimidines, which have been found to possess a broad range of biological and pharmacological activities
Mode of Action
Imidazo[1,2-a]pyrimidines are known to interact with their targets through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Biochemical Pathways
Imidazo[1,2-a]pyrimidines are known to be involved in a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyrimidines have been found to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the synthesis of imidazo[1,2-a]pyrimidines can be influenced by environmental factors, such as temperature .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
Preliminary studies suggest that this compound may have significant effects on cell function . For example, it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is complex and involves various biochemical reactions . This compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide typically involves multistep reactions One common approach is the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe final step involves the formation of the benzamide moiety via an amidation reaction using an appropriate amine and acyl chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and improve the overall process .
Chemical Reactions Analysis
Types of Reactions
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups
Scientific Research Applications
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrimidine core.
Benzamides: Compounds with a benzamide moiety but different core structures
Uniqueness
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both the imidazo[1,2-a]pyrimidine core and the methoxybenzamide moiety provides a versatile scaffold for further modifications and applications .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-16-7-4-14(5-8-16)20(26)23-17-12-15(6-9-19(17)28-2)18-13-25-11-3-10-22-21(25)24-18/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZGCLQDYKZJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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